3-(3-Chlorophenyl)-3',4'-difluoropropiophenone

Description

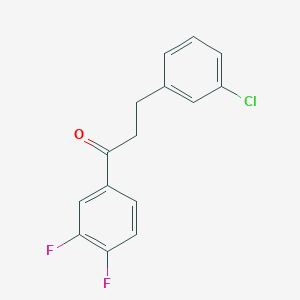

3-(3-Chlorophenyl)-3',4'-difluoropropiophenone (CAS: 898787-42-3) is a halogenated propiophenone derivative with the molecular formula C₁₅H₁₁ClF₂O and a molecular weight of 280.70 g/mol . Structurally, it features a chlorophenyl group at the 3-position of the propiophenone backbone and difluorine substitutions at the 3' and 4' positions of the adjacent aromatic ring (Fig. 1). This compound is primarily utilized in medicinal chemistry as a synthetic intermediate, particularly in the development of pharmacologically active molecules .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDNYDKWGVLAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644454 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-44-5 | |

| Record name | 3-(3-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-3’,4’-difluoropropiophenone typically involves the reaction of 3-chlorophenylacetonitrile with difluorobenzene under specific conditions. The process may include the use of catalysts such as aluminum chloride and solvents like ethylene dichloride. The reaction is carried out at controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-3’,4’-difluoropropiophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential therapeutic effects, particularly in developing anti-inflammatory and analgesic agents. Its structural features may enhance binding affinity to biological targets.

- Enzyme Inhibition Studies : Research indicates that derivatives of this compound can act as inhibitors for various enzymes, contributing to the understanding of metabolic pathways and disease mechanisms.

Materials Science

- Fluorinated Materials : The incorporation of fluorine atoms into organic compounds often enhances their chemical stability and lipophilicity, making them suitable for applications in developing advanced materials with specific electronic or optical properties.

- Polymer Chemistry : The compound can be utilized in synthesizing fluorinated polymers, which exhibit unique properties such as increased resistance to solvents and thermal degradation.

Biological Studies

- Biochemical Probes : 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone serves as a probe in biochemical assays, aiding in the study of enzyme interactions and receptor binding.

- Neuropharmacology : The compound's potential effects on neuroreceptors are being explored, particularly regarding its ability to cross the blood-brain barrier and influence neurological disorders.

Case Studies

Several case studies have documented the applications of this compound:

- Case Study 1 : A study on enzyme inhibition demonstrated that modifications to the compound could yield potent inhibitors for specific targets involved in cancer metabolism. The findings suggested that fluorinated derivatives had improved selectivity and efficacy compared to non-fluorinated counterparts.

- Case Study 2 : Research involving polymer synthesis highlighted how incorporating this compound led to materials with enhanced thermal stability and mechanical properties. These materials are being tested for applications in electronics and coatings.

- Case Study 3 : Investigations into the compound's neuropharmacological effects showed promising results in modulating neurotransmitter systems, with potential implications for treating anxiety and depression.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3’,4’-difluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

a) 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone (CAS: 898788-47-1)

- Molecular Formula : C₁₅H₁₁ClF₂O (identical to the target compound).

- Key Difference : The chlorine atom is located at the 4-position of the phenyl ring instead of the 3-position.

b) 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone (CAS: 898787-44-5)

- Molecular Formula : C₁₅H₁₁ClF₂O.

- Key Difference : Fluorine atoms are at the 2' and 4' positions instead of 3' and 4'.

- Impact :

- Steric Hindrance : The 2'-fluoro group introduces steric constraints near the ketone moiety, which could influence crystallization behavior or solubility .

- Electronic Effects : Altered fluorine positions may modulate the electron-withdrawing effects on the aromatic ring, impacting electrophilic substitution pathways .

c) 3-(3-Chlorophenyl)-2',6'-dichloropropiophenone (CAS: 898788-99-3)

- Molecular Formula : C₁₅H₁₁Cl₃O.

- Key Difference : Dichloro substitutions at 2' and 6' positions instead of difluoro at 3' and 4'.

- Thermal Stability: Chlorine’s larger atomic radius compared to fluorine may affect melting points and thermal degradation profiles .

Functional Group Variants

a) 3-(2,3-Dimethylphenyl)-3',4'-difluoropropiophenone (CAS: 898793-35-6)

- Molecular Formula : C₁₇H₁₆F₂O.

- Key Difference : Replacement of the 3-chlorophenyl group with a 2,3-dimethylphenyl moiety.

- Biological Activity: Methyl substitutions are often used to improve metabolic stability in drug candidates .

Data Tables

Table 1. Structural and Physical Properties of Selected Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Predicted Density (g/cm³) | Predicted Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 3-(3-Chlorophenyl)-3',4'-difluoropropiophenone | 898787-42-3 | C₁₅H₁₁ClF₂O | 280.70 | 3-Cl, 3',4'-F | N/A | N/A |

| 3-(4-Chlorophenyl)-3',4'-difluoropropiophenone | 898788-47-1 | C₁₅H₁₁ClF₂O | 280.70 | 4-Cl, 3',4'-F | 1.284 | 392.5 |

| 3-(3-Chlorophenyl)-2',4'-difluoropropiophenone | 898787-44-5 | C₁₅H₁₁ClF₂O | 280.70 | 3-Cl, 2',4'-F | N/A | N/A |

| 3-(3-Chlorophenyl)-2',6'-dichloropropiophenone | 898788-99-3 | C₁₅H₁₁Cl₃O | 315.61 | 3-Cl, 2',6'-Cl | N/A | N/A |

| 3-(2,3-Dimethylphenyl)-3',4'-difluoropropiophenone | 898793-35-6 | C₁₇H₁₆F₂O | 274.31 | 2,3-(CH₃)₂, 3',4'-F | N/A | N/A |

Biological Activity

3-(3-Chlorophenyl)-3',4'-difluoropropiophenone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR) based on various studies.

Chemical Structure and Properties

The compound features a propiophenone backbone with two fluorine atoms and a chlorine substituent on the phenyl ring. Its structural formula can be represented as follows:

Cytotoxicity and Antiproliferative Effects

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising antiproliferative activity, particularly in human colorectal cancer cells (HCT116). The sulforhodamine B (SRB) assay was employed to evaluate its efficacy:

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HCT116 | 2.18 | p53-dependent apoptosis |

| CM-M345 | HCT116 | 2.6 | p53-dependent apoptosis |

| BP-C4 | HCT116 | 8.6 | Non-selective |

The GI50 value represents the concentration required to inhibit cell growth by 50%. The results indicate that the presence of the chlorophenyl group enhances selectivity towards p53-positive cells compared to those lacking this pathway .

The mechanism through which this compound exerts its biological effects appears to involve modulation of signaling pathways related to apoptosis and cell cycle regulation. It is believed to interact with specific enzymes or receptors, leading to alterations in cellular signaling that promote apoptosis in cancerous cells. Notably, the compound's interaction with the p53 protein has been highlighted as a critical factor in its cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of both chloro and fluoro substituents appears to enhance its reactivity and selectivity compared to similar compounds lacking these groups. For example, when comparing it with other derivatives:

- 3-Chloro-4'-fluoropropiophenone : Lacks additional fluorine, resulting in lower activity.

- 4-Fluoropropiophenone : Contains only one halogen, leading to reduced potency.

The unique combination of halogen substituents contributes to the compound's distinct reactivity profile and biological effects .

Case Studies

Several case studies have documented the biological activity of compounds structurally related to this compound:

- Anticancer Activity : A study demonstrated that analogs with similar structures exhibited significant cytotoxicity against breast cancer cell lines, emphasizing the importance of halogenation in enhancing biological activity .

- Enzyme Inhibition : Research indicated that certain derivatives could inhibit specific enzymes involved in cancer proliferation, suggesting potential therapeutic applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.